N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
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Overview
Description
DCPTHT is a novel thiazole derivative .
Synthesis Analysis
DCPTHT was synthesized via a multicomponent reaction between 1-(2,4-dimethylthiazol-5-yl)ethan-1-one, thiosemicarbazide, and 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one .Molecular Structure Analysis
The molecular structure of DCPTHT was examined using density functional theory (DFT) simulations at the B3LYP/6-311G (d,p) level of theory .Chemical Reactions Analysis
Molecular simulations were made for total energy, HOMO and LUMO energy, and Mulliken atomic charges .Physical and Chemical Properties Analysis
In a dimethyl sulfoxide solvent, the electronic absorption spectra were acquired, and TD-DFT calculations were used to discuss the band assignments .Scientific Research Applications
Anticancer Activity
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide and its derivatives have been explored for their anticancer activities. Research indicates that certain derivatives demonstrate significant proapoptotic activity on melanoma cell lines, showcasing potential as anticancer agents. For example, a study synthesized a range of derivatives and found one compound, SGK 266, exhibiting potent anticancer activity against melanoma cancer cell lines MDA–MB-435 with specific growth inhibition rates and IC50 values, indicating its efficacy in inhibiting cancer cell growth. Additionally, this compound was investigated for its ability to inhibit physiologically relevant human carbonic anhydrase isoforms, further underlining its potential therapeutic applications (Ö. Yılmaz et al., 2015).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of this compound derivatives have been studied, showing promising results against various pathogens. A range of sulfonyl-substituted nitrogen-containing heterocyclic systems, including derivatives of this compound, exhibited sensitivity to both Gram-positive and Gram-negative bacteria. Moreover, these substances showed antifungal activity against Candida albicans, highlighting their potential in developing new antimicrobial and antifungal treatments (I. Sych et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3S2/c1-26(23,24)12-4-2-3-10(7-12)16(22)21-17-20-15(9-25-17)13-6-5-11(18)8-14(13)19/h2-9H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGOWLHPRZREHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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